Benzyl hex-5-enoate

Vue d'ensemble

Description

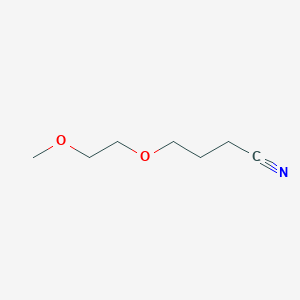

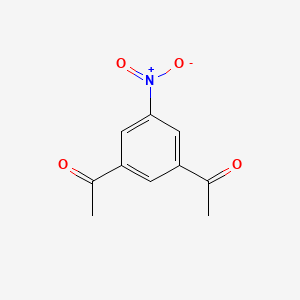

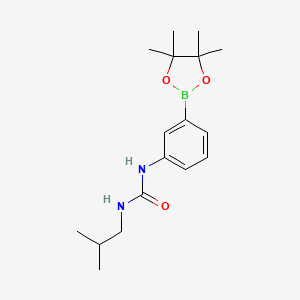

Benzyl hex-5-enoate is an organic compound with the molecular formula C13H16O2 . It is used in various chemical reactions .

Synthesis Analysis

The synthesis of Benzyl hex-5-enoate involves a cross-metathesis reaction between two terminal olefins . The reaction is carried out in a nitrogen-filled glovebox, using an oven-dried vial equipped with a magnetic stir bar . The reaction mixture is allowed to stir at 22 °C for 4 hours, after which the volatiles are removed in vacuo .Molecular Structure Analysis

Benzyl hex-5-enoate contains a total of 31 bonds, including 15 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic ester .Chemical Reactions Analysis

Benzyl hex-5-enoate can undergo various chemical reactions. For example, it can participate in free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique

Redox Reactions and Ester Formation

Chen et al. (2012) described the transformation of conjugated dienals in subcritical water to produce non-conjugated Z-enoic acids. Notably, the treatment of dienal in superheated benzyl alcohol resulted in the formation of benzyl (Z)-hex-3-enoate, showcasing the compound's role in redox reactions and ester formation (Chen et al., 2012).

Diastereoselective Dihydroxylations

Csatayová et al. (2011) illustrated the diastereoselective dihydroxylations of acyclic allylic amines. This method can be applied to the asymmetric synthesis of complex molecules, such as 3,6-dideoxy-3-amino-L-talose, where benzyl hex-5-enoate derivatives play a crucial role (Csatayová et al., 2011).

Synthesis of Amphibian Alkaloids

Koning et al. (2009) reported a formal enantioselective synthesis of amphibian alkaloids using benzyl hex-5-enoate derivatives. The study highlights the compound's potential in creating bioactive molecules with significant stereochemical control (Koning et al., 2009).

Lipase-Assisted Acylation

Fujii et al. (2011) conducted lipase-assisted acylation of benzyl hex-5-enoate derivatives for preparing optically active aminoalcohol congeners. This demonstrates the compound's utility in enantioselective synthesis and resolution processes (Fujii et al., 2011).

Calorimetric Studies in Chemical Synthesis

Časar et al. (2010) provided a calorimetric insight into coupling reactions involving benzyl hex-5-enoate derivatives, emphasizing their role in understanding reaction enthalpies and thermal process safety in chemical synthesis (Časar et al., 2010).

Conjugate Addition Reactions

Ferreira et al. (2004) explored the conjugate addition of benzyl phenylsulfonyl carbanions to enoates derived from d-mannitol, including benzyl hex-5-enoate derivatives. This study provides insights into the stereochemical aspects of such reactions and their potential applications in synthesizing complex organic molecules (Ferreira et al., 2004).

Safety and Hazards

Benzyl hex-5-enoate should be handled with care. It is recommended to keep the product container or label at hand, keep it out of reach of children, and read the label before use . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .

Orientations Futures

Mécanisme D'action

Target of Action

Benzyl hex-5-enoate, like other benzylic compounds, primarily targets the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which is a crucial site for various chemical reactions .

Mode of Action

The mode of action of Benzyl hex-5-enoate involves nucleophilic substitution at the benzylic position . Depending on the classification of the alkyl halide portion of the molecule and the solvent used, the mechanism could be either SN1 or SN2 . In both cases, the end result would be for a nucleophile to substitute in for the halogen at the benzylic position .

Biochemical Pathways

For instance, benzyl nitrile, a related compound, is generated from l-phenylalanine via phenylacetaldoxime in tea . The enzymes CsCYP79D73 and CsCYP71AT96s are involved in these conversions .

Result of Action

The substitution at the benzylic position can lead to the formation of new compounds with potentially different properties .

Propriétés

IUPAC Name |

benzyl hex-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h2,4,6-9H,1,3,5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFMVGXJHQQEES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545152 | |

| Record name | Benzyl hex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl hex-5-enoate | |

CAS RN |

87995-27-5 | |

| Record name | Benzyl hex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B3058047.png)

![N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3058057.png)